molecular formula C16H20BrN3O3 B13585683 tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate

tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate

Cat. No.: B13585683
M. Wt: 382.25 g/mol
InChI Key: BAHAUGYKRDKYRS-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a bromophenyl group and a hydroxyethyl group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the bromophenyl group: The bromophenyl group can be introduced through a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with the pyrazole ring in the presence of a palladium catalyst.

    Addition of the hydroxyethyl group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the pyrazole ring.

    Protection with tert-butyl carbamate: Finally, the compound is protected with a tert-butyl carbamate group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of a phenyl group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Used in the development of novel pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The tert-butyl carbamate group can also protect the molecule from metabolic degradation, enhancing its stability and bioavailability.

Comparison with Similar Compounds

    tert-Butyl N-(4-bromophenyl)carbamate: Similar structure but lacks the pyrazole and hydroxyethyl groups.

    tert-Butyl N-(4-chlorophenyl)carbamate: Similar structure with a chlorine atom instead of bromine.

    tert-Butyl N-(4-methylphenyl)carbamate: Similar structure with a methyl group instead of bromine.

Uniqueness:

  • The presence of the pyrazole ring and hydroxyethyl group in tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate provides unique chemical properties and reactivity compared to its analogs.
  • The combination of these functional groups enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C16H20BrN3O3

Molecular Weight

382.25 g/mol

IUPAC Name

tert-butyl N-[5-(4-bromophenyl)-2-(2-hydroxyethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C16H20BrN3O3/c1-16(2,3)23-15(22)18-14-10-13(19-20(14)8-9-21)11-4-6-12(17)7-5-11/h4-7,10,21H,8-9H2,1-3H3,(H,18,22)

InChI Key

BAHAUGYKRDKYRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1CCO)C2=CC=C(C=C2)Br

Origin of Product

United States

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